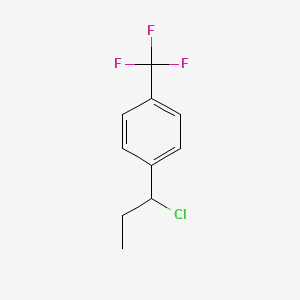
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloropropyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-(trifluoromethyl)benzene with 1-chloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the trifluoromethyl group can yield difluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Alcohols: Formed from nucleophilic substitution.
Ketones/Carboxylic Acids: Resulting from oxidation.
Difluoromethyl Derivatives: Produced through reduction.
科学的研究の応用
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
1-(1-Chloropropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)benzene: Lacks the 1-chloropropyl group, affecting its reactivity and applications.
Uniqueness: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the 1-chloropropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H10ClF3 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC名 |
1-(1-chloropropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |
InChIキー |
RQZLYAGTUOUCHP-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


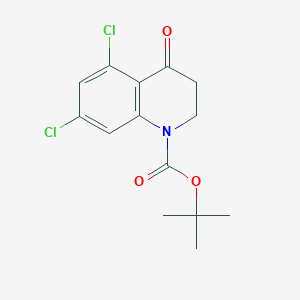
![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
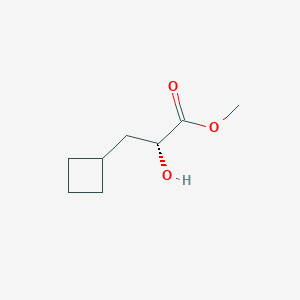
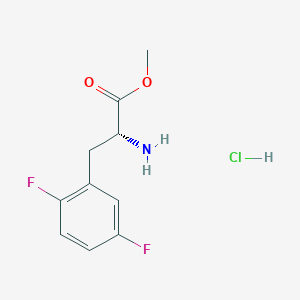

![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)

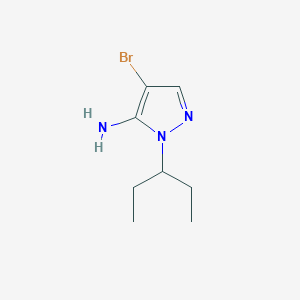
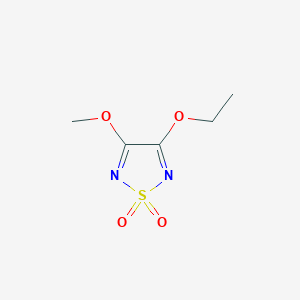
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
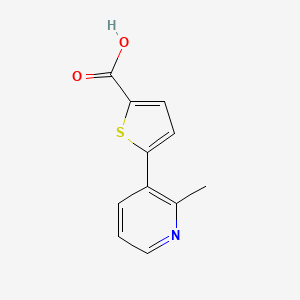
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)
![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)

